molecular formula C13H14N6O B12159569 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide

Cat. No.: B12159569
M. Wt: 270.29 g/mol
InChI Key: YIERQLNEGLKQAH-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a tetrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tetrazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence the expression of certain genes, affecting cellular functions.

Comparison with Similar Compounds

1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide can be compared with other indole derivatives and tetrazole-containing compounds. Similar compounds include:

    1-(Propan-2-yl)-1H-indole-4-carboxamide: Lacks the tetrazole ring, which may affect its biological activity.

    N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide: Lacks the propan-2-yl group, which may influence its chemical reactivity.

    1-(Propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole: Lacks the carboxamide group, which may alter its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

1-propan-2-yl-N-(2H-tetrazol-5-yl)indole-4-carboxamide

InChI

InChI=1S/C13H14N6O/c1-8(2)19-7-6-9-10(4-3-5-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20)

InChI Key

YIERQLNEGLKQAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=NNN=N3

Origin of Product

United States

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